REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)=[O:8])=[CH:5][C:4]([CH3:19])=[N:3]1.O.NN>C(O)C.[Pd]>[NH2:16][C:12]1[CH:11]=[C:10]([NH:9][C:7]([C:6]2[N:2]([CH3:1])[N:3]=[C:4]([CH3:19])[CH:5]=2)=[O:8])[CH:15]=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
|
Quantity
|
1850 mg
|
Type
|
reactant
|
Smiles
|
CN1N=C(C=C1C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
190 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1090 mg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 60° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtrated
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (×4)
|
Type
|
WASH
|
Details
|
Combined organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)NC(=O)C1=CC(=NN1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1650 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |